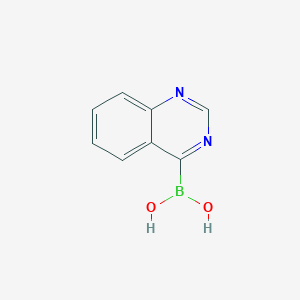amine](/img/structure/B11748749.png)
[(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine is a chemical compound with a complex structure that includes a bromophenyl group, a methyl group, and a sulfanylidene group
Preparation Methods
The synthesis of (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine typically involves the reaction of 4-bromophenyl compounds with methylamine and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The sulfanylidene group may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine can be compared with other similar compounds, such as:
(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine: This compound has a similar structure but with the bromine atom in a different position, leading to different chemical properties and reactivity.
(4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine: This compound has an ethyl group instead of a methyl group, which can affect its chemical behavior and applications.
The uniqueness of (4-Bromophenyl)(methyl)oxo-lambda6-sulfanylideneamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
(4-bromophenyl)-methyl-methylimino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10BrNOS/c1-10-12(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
RTQSXUUJYSEFNG-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11748666.png)
![[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid](/img/structure/B11748672.png)
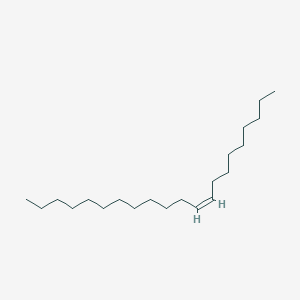
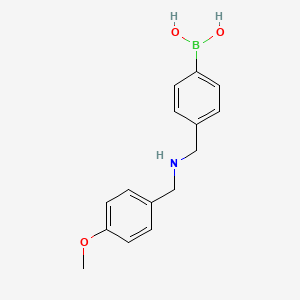
![(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B11748689.png)
![1-(butan-2-yl)-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748707.png)
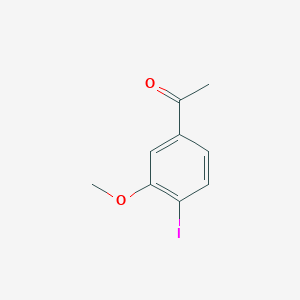
![4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11748713.png)
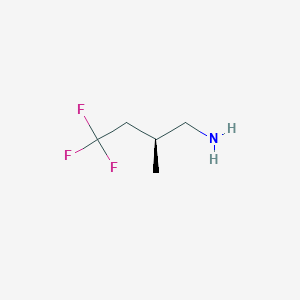
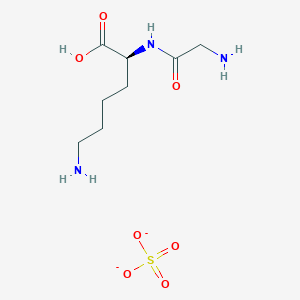
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11748737.png)
![(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride](/img/structure/B11748740.png)
![1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one](/img/structure/B11748743.png)
